molecular formula C18H22N4O4S B2646186 N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-00-6

N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2646186
CAS No.: 900010-00-6
M. Wt: 390.46
InChI Key: YEJAODGUAKVFQL-UHFFFAOYSA-N
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Description

Structural Significance of the Thieno[3,4-c]Pyrazole Core in Drug Design

The thieno[3,4-c]pyrazole framework is a bicyclic heterocycle merging thiophene and pyrazole rings, creating a planar, electron-rich system capable of π-π stacking and dipole-dipole interactions. This structural motif has been extensively explored for its ability to bind diverse biological targets, including enzymes and receptors involved in inflammation, pain, and metabolic regulation. The fused thiophene-pyrazole system enhances metabolic stability compared to simpler heterocycles, as the condensed rings reduce susceptibility to oxidative degradation.

In synthetic terms, the thieno[3,4-c]pyrazole core is typically constructed via cascade reactions involving intramolecular decarboxylative coupling. For instance, Garima Pandey and colleagues demonstrated that potassium 2-aminobenzoates react with 2-haloarylaldehydes under palladium catalysis to form the bicyclic structure. When applied to pyrazole-based precursors, a Pd-Cu bimetallic system proved essential for achieving high yields (75–89%), whereas thienyl analogs required only palladium. This synthetic flexibility allows precise modulation of the core’s electronic properties by introducing substituents at the 2- and 3-positions, which are critical for target engagement.

The core’s pharmacological versatility is exemplified by 4H-thieno[3,4-c]pyrazol-4-ones, which exhibit dual anti-inflammatory and platelet antiaggregating activities. The 4-fluorophenyl derivative, synthesized via cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, reduced carrageenan-induced edema in rats by 68% at 50 mg/kg—comparable to indomethacin. Such findings underscore the scaffold’s capacity to accommodate varied substituents while maintaining bioactivity.

Role of Ethanediamide Linkers in Bioactive Molecule Engineering

Ethanediamide (oxamide) linkers serve as bifunctional spacers that connect pharmacophoric groups while contributing to conformational rigidity and hydrogen-bonding networks. In the target compound, the ethanediamide moiety bridges the thieno[3,4-c]pyrazole core and the hydroxybutan-2-yl group, creating a pseudopeptidic structure that mimics natural substrates of enzymes like lactate dehydrogenase. The linker’s two amide bonds provide three potential hydrogen-bond donors/acceptors (N–H, C=O), enhancing interactions with polar residues in binding pockets.

Comparative studies of oxalamide derivatives reveal that subtle changes in linker geometry significantly impact bioactivity. For example, N1-((S)-1-hydroxybutan-2-yl)-N2-((R)-1-hydroxypropan-2-yl)oxalamide (PubChem CID: 22584905) demonstrated improved solubility (logP = −0.7) compared to alkyl-linked analogs, attributed to the hydroxyl groups’ capacity for water coordination. Similarly, in N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide, the oxamide linker likely stabilizes the bioactive conformation through intramolecular hydrogen bonds between the amide protons and the thienopyrazole’s sulfur atom.

Synthetically, ethanediamide incorporation typically involves coupling activated oxalyl chlorides with amines. In the case of N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, this would require sequential amidation of oxalyl chloride with 2-amino-1-hydroxybutane and the thienopyrazole-aniline derivative—a process optimized under Schotten-Baumann conditions to minimize racemization.

Rationale for Hydroxybutan-2-yl and 4-Methoxyphenyl Substituents

The (S)-1-hydroxybutan-2-yl substituent introduces a chiral center and a primary hydroxyl group, both critical for target selectivity and pharmacokinetic optimization. The hydroxyl moiety enhances aqueous solubility (cLogP reduced by ≈1.2 units compared to non-hydroxylated analogs) and facilitates prodrug formation via esterification. Stereochemistry at the C2 position influences binding; in N1-((S)-1-hydroxybutan-2-yl) oxalamide derivatives, the (S)-configuration improved inhibitory activity against hLDHA by 3-fold compared to the (R)-enantiomer, likely due to better alignment with the enzyme’s NADH-binding pocket.

The 4-methoxyphenyl group at the thienopyrazole’s 2-position serves dual electronic and steric roles. Methoxy’s electron-donating resonance effect (+M) increases the arene’s electron density, stabilizing charge-transfer interactions with aromatic residues in target proteins. In (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, the 4-methoxy group enhanced inhibitory potency against hLDHA (IC₅₀ = 0.8 μM) by 40% compared to unsubstituted analogs, attributed to improved π-cation interactions with Arg168. Sterically, the methoxy’s ortho position directs substituents away from the thienopyrazole plane, minimizing clashes with hydrophobic binding pockets.

Structural Feature Functional Role Example in Literature
Thieno[3,4-c]pyrazole Enables π-stacking with tyrosine residues; enhances metabolic stability Anti-inflammatory agents
Ethanediamide linker Provides hydrogen-bonding sites; imposes conformational restraint hLDHA inhibitors
Hydroxybutan-2-yl Improves solubility via hydroxyl group; introduces chirality for selectivity Oxalamide derivatives
4-Methoxyphenyl Modulates electronic properties; stabilizes charge-transfer complexes Biphenyl methanimine inhibitors

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAODGUAKVFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity
Target Compound Thieno[3,4-c]pyrazol 4-Methoxyphenyl, ethanediamide, hydroxybutan-2-yl Not reported ~423.5 (calculated) Antimicrobial (hypothesized)
Example 53 (Patent: ) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, sulfonamide 175–178 589.1 Kinase inhibition (implied)
303203-25-0 () 1,2,4-Triazole Sulfanyl, methoxyphenyl, prop-2-en-1-ylidene Not reported ~430.6 (calculated) Antimicrobial potential
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide () Pyrazole-thiazole hybrid Methylphenyl, alkylamide Not reported ~400–450 (estimated) Broad-spectrum antimicrobial

Key Observations:

  • Core Heterocycles: The thieno-pyrazol core in the target compound differs from pyrazolo-pyrimidin () and triazole () systems, which may alter electronic properties and binding affinities. Thiophene-containing systems often exhibit enhanced metabolic stability compared to triazoles .
  • Substituent Effects: The 4-methoxyphenyl group in the target compound and 303203-25-0 contrasts with the fluorophenyl substituents in Example 53.
  • Linker Diversity : The ethanediamide linker in the target compound may offer conformational flexibility compared to rigid sulfonamide (Example 53) or sulfanyl (303203-25-0) linkers, possibly enabling broader target interactions.

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